molecular formula C22H25N5O5 B2606103 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1775554-74-9

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2606103
CAS RN: 1775554-74-9
M. Wt: 439.472
InChI Key: VENMIPBPARIKFP-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Materials

The compound’s structure includes both 1,3,4-oxadiazole and pyrido[1,2-c]pyrimidine rings. Researchers have investigated its potential as an energetic material. Specifically, derivatives of this compound have been synthesized and characterized. These materials exhibit good thermal stability and acceptable sensitivity values. Detonation performance calculations suggest that some of these bonded nitroaminofurazan/oxadiazole materials are comparable to RDX (Research Department Explosive), a well-known explosive compound .

Mechanism of Action

Target of Action

The primary target of this compound is :

    Unfortunately, specific information regarding the exact molecular target remains elusive. Further research is needed to identify the precise protein or receptor that interacts with this compound.

Mode of Action

The mode of action involves the following steps :

    The compound binds to its target (yet to be determined) through specific interactions. Upon binding, conformational changes occur in the target protein or receptor. These conformational changes trigger downstream signaling pathways, leading to altered cellular responses.

Pharmacokinetics

The compound’s pharmacokinetic properties include :

    It is absorbed from the gastrointestinal tract. It distributes to various tissues, including the central nervous system. Metabolism occurs, possibly involving liver enzymes. Elimination primarily occurs via urine and feces.

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability :

    The compound’s activity may vary with pH. Its stability could be influenced by temperature fluctuations. Solubility affects bioavailability.

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-4-18-24-20(25-32-18)19-15-7-5-6-10-26(15)22(30)27(21(19)29)12-17(28)23-14-11-13(2)8-9-16(14)31-3/h8-9,11H,4-7,10,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENMIPBPARIKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

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